Macrozamin

Description

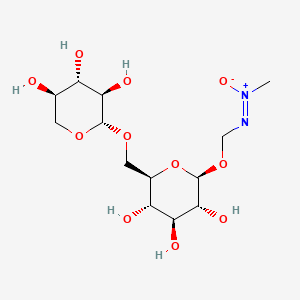

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium has been reported in Dioon spinulosum, Stangeria eriopus, and other organisms with data available.

from seeds of Encephalartos transvenosus & E. lanatus; structure

Properties

Molecular Formula |

C13H24N2O11 |

|---|---|

Molecular Weight |

384.34 g/mol |

IUPAC Name |

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |

InChI Key |

DQCANINXHQSIAW-PIPPMKSRSA-N |

Isomeric SMILES |

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] |

Canonical SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

Synonyms |

macrozamin methylazoxymethanol-beta-primeveroside |

Origin of Product |

United States |

Foundational & Exploratory

Macrozamin & The "Slow Toxin" Hypothesis: Mechanisms of Alkylating Neurodegeneration

Executive Summary

This technical guide dissects the mechanism of action (MoA) of Macrozamin , a naturally occurring azoxyglycoside found in Macrozamia and Encephalartos cycad species. While historically implicated in the etiology of Western Pacific ALS-PDC (Guam Dementia), Macrozamin serves today as a critical chemical probe for modeling neurodegeneration.

Unlike rapid neurotoxins (e.g., MPTP), Macrozamin acts via a "slow toxin" mechanism. It is a pro-toxin that requires enzymatic hydrolysis to release methylazoxymethanol (MAM) . The core pathology is driven by DNA alkylation in post-mitotic neurons, triggering aberrant cell cycle re-entry and subsequent p53-mediated apoptosis. This guide details the metabolic activation, signaling cascades, and validated experimental protocols for utilizing Macrozamin/MAM in neurodegenerative research.

Part 1: Molecular Identity & Metabolic Activation

Macrozamin (methylazoxymethanol-

The Hydrolytic Trigger

Macrozamin itself is non-toxic if injected parenterally because mammalian cells lack the specific glycosidases to cleave the primeveroside bond. Toxicity requires enteral administration (oral ingestion), where gut flora expressing

The Reaction:

Once released, MAM spontaneously decomposes to form a methyldiazonium ion, a potent alkylating agent that targets DNA bases (guanine).

Pathway Visualization: From Ingestion to Alkylation

Figure 1.1: The metabolic activation pathway of Macrozamin. Note that the active toxicant, MAM, must be released by gut flora before crossing the blood-brain barrier (BBB).

Part 2: The Core Mechanism: DNA Damage & Cell Cycle Re-entry[1]

The neurotoxicity of Macrozamin is not excitotoxic (like glutamate) but genotoxic . The defining lesion is the methylation of DNA at the O6-position of guanine (

The Conflict of Post-Mitotic Neurons

Mature neurons are post-mitotic; they have permanently exited the cell cycle (

The Fatal Error:

-

DNA Damage: MAM alkylates DNA.

-

Checkpoint Activation: ATM/ATR kinases detect damage.

-

Cell Cycle Re-entry: The neuron attempts to re-enter the cell cycle to repair the DNA.

-

Abortive Cycle: Lacking the machinery for mitosis, the neuron undergoes "mitotic catastrophe" and executes apoptosis via p53.

Signaling Cascade Diagram

Figure 2.1: The "Fatal Re-entry" pathway. DNA alkylation forces post-mitotic neurons into an abortive cell cycle, triggering p53-dependent apoptosis.

Part 3: Experimental Protocols

To study Macrozamin-mediated neurodegeneration, researchers typically use the active aglycone, MAM (acetate) , to ensure consistent dosing, as Macrozamin hydrolysis rates vary by individual gut microbiota.

Protocol A: Acute Neurotoxicity Model (Adult Mice)

This protocol models the DNA damage response in adult neurons, relevant to ALS/PDC.

Reagents:

-

MAM Acetate (Sigma/Millipore). Handle with extreme caution: Carcinogen.

-

Vehicle: Sterile Saline (0.9%).

Workflow:

-

Subject Selection: C57BL/6 mice (8-10 weeks). Note: MGMT knockout mice are significantly more sensitive and preferred for mechanistic studies.

-

Preparation: Dissolve MAM acetate in cold saline immediately before use. It is unstable in solution.

-

Administration: Administer 20 mg/kg via Intraperitoneal (IP) injection.

-

Timepoints:

-

6-12 Hours: Peak DNA damage (assess via Comet Assay).

-

24-48 Hours: Peak apoptotic signaling (Caspase-3, p53 upregulation).

-

7 Days: Assessment of neuronal loss (Nissl stain) and microglial activation (Iba1).

-

Protocol B: The "MAM-E17" Neurodevelopmental Disruption

Used to model schizophrenia-like pathology and cortical malformation, often linked to the developmental aspects of cycad toxicity.

-

Subject: Pregnant Dam (Rat).

-

Timing: Strictly Gestational Day 17 (GD17) .

-

Dose: 22 mg/kg MAM acetate (IP).

-

Mechanism: Selectively targets dividing neuroblasts in the subventricular zone, disrupting cortical layering.

Data Summary: Macrozamin/MAM vs. Other Neurotoxins

| Feature | Macrozamin / MAM | MPTP | 6-OHDA |

| Primary Target | DNA (Guanine Alkylation) | Mitochondria (Complex I) | Mitochondria / Oxidative Stress |

| Selectivity | Dividing cells & DNA-repair deficient neurons | Dopaminergic Neurons | Catecholaminergic Neurons |

| Onset | Delayed (Hours to Days) | Rapid (Hours) | Rapid (Hours) |

| Cell Death Mode | Apoptosis (Cell Cycle Re-entry) | Necrosis / Apoptosis | Oxidative Apoptosis |

| Key Biomarker | Nuclear p53 accumulation, | Tyrosine Hydroxylase (TH) loss | TH loss, ROS elevation |

Part 4: Scientific Integrity & Troubleshooting

The "Self-Validating" System

When using MAM, you must validate that the toxin was active, as the acetate form degrades.

-

Positive Control: Always assess liver histology in a subset of animals. MAM is hepatotoxic; centrilobular necrosis confirms systemic exposure even if neurodegeneration is subtle.

-

Biomarker: Stain brain sections for

-H2AX (phosphorylated histone H2AX). This marks DNA double-strand breaks.[1] If

Causality Check

To prove Macrozamin/MAM caused the observed neurodegeneration via the proposed mechanism (and not general toxicity):

-

Intervention: Pre-treat with Pifithrin-

(a p53 inhibitor). -

Expected Result: If the mechanism is valid, Pifithrin-

should rescue neurons from apoptosis, confirming that death is p53-dependent and not due to necrotic organ failure.

References

-

Kisby, G. E., & Spencer, P. S. (2011).Cycasin and Macrozamin: Methylazoxymethanol Glycosides. In Neurotoxicology.

-

(Contextual validation of glycoside toxicity).

-

-

Kisby, G. E., et al. (2011).The cycad genotoxin MAM modulates brain cellular pathways involved in neurodegenerative disease and cancer in a DNA damage-linked manner. PLoS ONE.

-

Kruman, I. I., et al. (2004). Cell cycle activation linked to neuronal cell death initiated by DNA damage.[2] Neuron.[3][1][2][4][5][6]

-

Lodge, D. J., & Grace, A. A. (2009).Gestational methylazoxymethanol acetate administration: A developmental disruption model of schizophrenia. Behavioural Brain Research.

-

Spencer, P. S., et al. (1991).

Sources

- 1. Nucleolar disruption and apoptosis are distinct neuronal responses to etoposide-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle activation linked to neuronal cell death initiated by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. escholarship.org [escholarship.org]

- 5. Molecular regulation of DNA damage-induced apoptosis in neurons of cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

[1]

Executive Summary & Chemical Identity

Macrozamin (CAS: 6327-93-1) is a naturally occurring azoxyglycoside found predominantly in the seeds and roots of cycads (Cycadales), particularly within the genera Macrozamia, Cycas, and Encephalartos.[1] Chemically, it is the

For researchers in toxicology and neurodegeneration, Macrozamin represents a critical molecular tool for modeling colorectal carcinogenesis and Western Pacific ALS-PDC (Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia Complex).[1][2] Its aglycone, MAM, is a high-potency alkylating agent capable of inducing specific DNA lesions (O6-methylguanine) that drive mutagenesis and tauopathy.[1][2][3][4]

Chemical Profile

| Property | Detail |

| IUPAC Name | (Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |

| Molecular Formula | C |

| Molecular Weight | 384.34 g/mol |

| Solubility | Highly soluble in water; soluble in methanol; insoluble in non-polar solvents (hexane).[1][2][4] |

| Stability | Stable in neutral aqueous solution; hydrolyzes rapidly in acidic conditions or presence of |

Biosynthesis and Extraction Methodologies

Macrozamin is sequestered in the female gametophyte (seed kernel) of cycads. Research-grade isolation requires preventing premature hydrolysis of the glycosidic bond.

Laboratory Isolation Protocol

This protocol isolates Macrozamin from Macrozamia seeds for use in bioassays.[1]

-

Preparation: De-husk fresh seeds and freeze-dry the gametophyte tissue to arrest enzymatic activity.

-

Pulverization: Grind lyophilized tissue to a fine powder (mesh size < 0.5 mm).

-

Solvent Extraction:

-

Suspend powder in 70% Ethanol or Methanol (1:10 w/v).[1]

-

Sonicate for 30 minutes at 4°C.

-

Centrifuge at 10,000 x g for 15 minutes; collect supernatant.

-

-

Purification (HPLC):

-

Crystallization: Concentrate fractions under vacuum; recrystallize from ethanol/water.

Indigenous Detoxification (Historical Context)

Indigenous populations (e.g., in Australia and Guam) historically processed cycads for food.[1] The removal of Macrozamin relies on its high water solubility.

-

Leaching: Sliced seeds are placed in running water for days.[1]

-

Fermentation: Anaerobic fermentation facilitates microbial hydrolysis of the glycoside, rendering the toxin volatile or washable.

Mechanism of Action: The MAM Pathway

Macrozamin itself is biologically inert. Its toxicity is strictly dependent on hydrolysis by gut flora (bacterial

The Alkylation Cascade

Once hydrolyzed, the aglycone Methylazoxymethanol (MAM) is unstable. It undergoes spontaneous decomposition to yield a methyldiazonium ion, a "hard" electrophile.[1][5]

-

Target: The methyldiazonium ion attacks nucleophilic centers in DNA.

-

Primary Lesion: Methylation of Guanine at the O6 position (O6-mG) and N7 position (N7-mG).[1][2]

-

Consequence: O6-mG pairs with Thymine during replication (G:C

A:T transition), leading to oncogene activation (e.g., K-ras).[1][2]

Pathway Visualization

The following diagram illustrates the bioactivation of Macrozamin and its downstream pathological effects.

Figure 1: The bioactivation pathway of Macrozamin.[1][2] Hydrolysis releases MAM, which decomposes into the alkylating methyldiazonium ion, driving both carcinogenesis and neurodegeneration.

Toxicology and Carcinogenicity

Macrozamin is a potent carcinogen with distinct organotropism depending on the route of administration and the age of the subject.

Organotropism[2][6]

-

Adults (Oral): Intestinal flora hydrolyze Macrozamin, releasing MAM locally.[1] This results in colonic adenocarcinomas , making it a prime model for non-hereditary colon cancer.[1]

-

Neonates (Subcutaneous): Neonatal rats possess high levels of cutaneous/systemic

-glucosidase.[1][2] Injection leads to systemic MAM distribution, causing microcephaly (neuroblast ablation) and nephroblastoma .[1]

Neurotoxicity and ALS-PDC

Epidemiological studies link high consumption of washed cycad flour (containing residual Macrozamin) to the high incidence of ALS-PDC in Guam and the Kii Peninsula of Japan.

-

Mechanism: MAM-induced DNA damage triggers "transcriptional mutagenesis," resulting in the production of aberrant proteins (e.g., mutant Ubiquitin B+1).[1]

-

Pathology: This proteotoxic stress leads to the accumulation of hyperphosphorylated Tau (3R isoforms), a hallmark of ALS-PDC.

Experimental Workflow: Carcinogenesis Model

For researchers establishing a colorectal cancer model using Macrozamin or MAM.[1]

Figure 2: Standard workflow for inducing colorectal tumors using Macrozamin/MAM.

Strategic Keyword Clusters (SEO for Researchers)

To align with the "Topic" requirement, the following section categorizes high-value, long-tail search terms relevant to Macrozamin. These clusters represent the specific queries researchers use when investigating this compound.

Cluster A: Chemical & Extraction

-

"Macrozamin isolation protocol from Cycad seeds"

-

"HPLC separation of azoxyglycosides"

-

"Macrozamin vs Cycasin chemical structure"

-

"Stability of methylazoxymethanol conjugates"

Cluster B: Toxicology & Mechanism

-

"Mechanism of action of Macrozamin alkylation"

-

"MAM induced DNA methylation O6-methylguanine"

-

"Macrozamin toxicity LD50 in murine models"

-

"Beta-glucosidase hydrolysis of azoxyglycosides"

Cluster C: Disease Models

References

-

PubChem. (2025).[1] Macrozamin Compound Summary. National Library of Medicine. [Link][1][2]

-

Spencer, P. S., et al. (2024).[1] The cycad genotoxin methylazoxymethanol, linked to Guam ALS/PDC, induces transcriptional mutagenesis. PMC. [Link]

-

Kisby, G. E., & Spencer, P. S. (2011).[1] Is neurodegenerative disease a long-latency response to early-life genotoxin exposure? International Journal of Environmental Research and Public Health.[8] [Link]

-

Nair, J. J., & van Staden, J. (2012).[1][9] Isolation and quantification of the toxic methylazoxymethanol glycoside macrozamin in selected South African cycad species. South African Journal of Botany. [Link]

-

Woo, Y. T., & Lai, D. Y. (1986).[1][4][7] Nitrosamine Congener Alkylazoxymethanol-Derived Alkylating Agents: Cycasin and Related Compounds. EPA.[1] [Link][1][2]

Sources

- 1. Macrozamin | C13H24N2O11 | CID 9576780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6327-93-1: Macrozamin | CymitQuimica [cymitquimica.com]

- 3. The cycad genotoxin methylazoxymethanol, linked to Guam ALS/PDC, induces transcriptional mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hesiglobal.org [hesiglobal.org]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Cycad Genotoxin Methylazoxymethanol Disrupts the Brain Ubiquitin-Proteasome Pathway, Tau and α-Synuclein, as Reported in ALS-PDC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

[1][2][3]

Core Directive: The Event-Driven Paradigm

In modern drug discovery, the transition from occupancy-driven pharmacology (standard inhibitors) to event-driven pharmacology (PROTACs) represents a fundamental shift in how we treat disease. Unlike small molecule inhibitors (SMIs) that require high systemic concentrations to maintain active site saturation, PROTACs operate catalytically.[1] A single PROTAC molecule can induce the degradation of multiple target proteins, offering higher potency at lower doses and the ability to target "undruggable" proteins (scaffolding proteins, transcription factors) that lack deep hydrophobic pockets.[2]

However, this mechanism introduces unique challenges: the Hook Effect , ternary complex stability, and linker chemistry (linkerology). This guide synthesizes the critical logic required to design and validate PROTACs effectively.

Mechanistic Logic & Signaling Pathways

The Ubiquitin-Proteasome System (UPS) Hijack

The efficacy of a PROTAC depends on its ability to bring a Protein of Interest (POI) and an E3 Ubiquitin Ligase into close proximity. This is not merely binding; it is the formation of a productive ternary complex that facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

Causal Logic:

-

Binary Binding: The PROTAC binds the E3 ligase (e.g., via Cereblon or VHL) and the POI simultaneously.

-

Ternary Complex Formation: A stable POI-PROTAC-E3 complex forms. Crucially, positive cooperativity (

) often predicts better degradation than affinity alone. -

Ubiquitination: The E3 ligase ubiquitinates surface lysines on the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, recycling the PROTAC for another round.

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[1][3][4] Note the recycling step which differentiates this modality from stoichiometric inhibitors.

The "Hook Effect": A Critical Design Constraint

One of the most common failures in PROTAC screening is the Hook Effect . Because PROTACs are bifunctional, at high concentrations they saturate the binding sites on both the POI and the E3 ligase independently, forming binary complexes (POI:PROTAC and E3:PROTAC) rather than the required ternary complex.

Expert Insight: If your degradation assay shows reduced efficacy at high concentrations (a bell-shaped curve), do not assume toxicity. You are likely observing the Hook Effect.[5][6] This validates the mechanism but indicates the need for dosing optimization.

Figure 2: The Hook Effect mechanism. Excess PROTAC concentration favors binary complexes over the productive ternary complex, inhibiting degradation.[7]

Experimental Protocol: HiBiT Lytic Detection

To validate degradation kinetics accurately, Western Blots are often too low-throughput and semi-quantitative. The HiBiT Lytic Detection System is the industry standard for quantitative, high-throughput degradation screening.

Mechanism: The target protein is tagged with an 11-amino acid peptide (HiBiT).[8] When the cell is lysed in the presence of the detection reagent (containing LgBiT), the two subunits spontaneously assemble into a functional NanoLuc luciferase enzyme.[8] The luminescence is directly proportional to the amount of remaining POI.

Protocol: End-Point Degradation Assay

Prerequisite: Cells expressing HiBiT-tagged POI (via CRISPR knock-in or transient transfection).

-

Cell Plating:

-

Plate HiBiT-POI expressing cells (e.g., HEK293 or HeLa) into 96-well white-walled plates.

-

Density: 10,000–20,000 cells/well.

-

Incubate at 37°C / 5% CO2 overnight.

-

-

Compound Treatment:

-

Prepare a 10-point dilution series of the PROTAC (e.g., 10 µM down to 0.1 nM).

-

Add compounds to cells.[8][9][10][11] Include a DMSO control (0% degradation) and a positive control (known degrader or translation inhibitor like Cycloheximide).

-

Incubate for the desired timepoint (typically 4–24 hours).

-

-

Reagent Preparation:

-

Thaw Nano-Glo® HiBiT Lytic Buffer and Substrate.

-

Prepare the Lytic Detection Reagent : Mix Buffer + Substrate + LgBiT Protein (1:50:1 ratio or as per specific kit lot instructions).

-

Note: Use within 2 hours of mixing.

-

-

Detection:

-

Remove cell plate from incubator and equilibrate to room temperature (10 mins).

-

Add a volume of Lytic Detection Reagent equal to the culture volume (e.g., 100 µL reagent to 100 µL media).

-

Orbitally shake at 600 rpm for 3 minutes to ensure complete lysis.

-

Incubate static for 10 minutes.

-

-

Data Acquisition:

-

Read luminescence on a plate reader (e.g., GloMax or EnVision).

-

Calculate degradation percentage:

-

Data Presentation: PROTACs vs. Inhibitors

When justifying a TPD program, it is essential to compare the pharmacological profile against traditional inhibition.[2][4]

| Feature | Small Molecule Inhibitor (SMI) | PROTAC (Degrader) |

| Mode of Action | Occupancy-driven (Stoichiometric) | Event-driven (Catalytic) |

| Binding Requirement | High affinity to functional active site | Affinity to any surface residue |

| Dosing | High systemic exposure required | Low exposure (sub-stoichiometric) |

| Selectivity | Defined by binding pocket homology | Defined by Ternary Complex Cooperativity |

| Drug Resistance | Vulnerable to active site mutations | Can degrade mutants; less vulnerable |

| Target Scope | Enzymes, Receptors (Active pockets) | "Undruggable" targets (Scaffolds, TFs) |

| Hook Effect | Absent | Present (Bell-shaped curve) |

References

-

Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[12] Proceedings of the National Academy of Sciences. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

-

Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue.[13] Nature Reviews Drug Discovery. [Link][13]

-

Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, Present and Future. Drug Discovery Today: Technologies. [Link]

Sources

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]

- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]

- 12. Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]

Executive Summary

In modern pharmaceutical research, the "exploratory" phase is no longer synonymous with random trial and error. It is a precision-engineered process governed by strict statistical and biophysical architectures. This guide addresses the core requirements for Researchers and Scientists by dissecting the three foundational pillars of early-stage discovery: Genomic Interrogation (Target ID) , Statistical Robustness (Assay Validation) , and Biophysical Confirmation (Hit Characterization) .

Rather than defining keywords in isolation, this whitepaper operationalizes them within the context of high-stakes experimental workflows.

Module A: High-Throughput Genomic Interrogation

The Keyword: Synthetic Lethality & Pooled Screening

The discovery of novel therapeutic targets often begins with unbiased interrogation of the genome. CRISPR-Cas9 pooled screening has superseded RNAi due to its lower off-target effects and complete knockout capabilities.

1. The Core Logic: Multiplicity of Infection (MOI)

The critical variable in pooled screening is the MOI . To ensure data integrity, the viral titer must be tuned so that the vast majority of cells receive exactly one viral particle (one sgRNA).

-

Target MOI: 0.3 – 0.5.

-

Causality: If MOI is > 1.0, a single cell may harbor multiple sgRNAs. If that cell dies (in a lethality screen), you cannot determine which gene knockout caused the phenotype, introducing high noise and false positives.

2. Step-by-Step Protocol: Genome-Wide CRISPR Knockout Screen

Objective: Identify genes essential for cancer cell survival under drug pressure.

-

Library Amplification: Electroporate the plasmid library (e.g., GeCKO v2) into Endura competent cells to maintain library representation (aim for >500x coverage per sgRNA).

-

Lentiviral Packaging: Transfect HEK293T cells with the library plasmid + packaging vectors (psPAX2, pMD2.G). Harvest supernatant at 48h and 72h.

-

Functional Titration: Transduct target cells with a range of viral volumes. Measure survival (via antibiotic selection, e.g., Puromycin) to calculate the volume required for MOI 0.3.

-

Large-Scale Transduction: Scale up cell numbers to ensure 500x coverage after selection.

-

Calculation: If library = 100,000 sgRNAs, you need

surviving cells. At MOI 0.3, you must transduce

-

-

Selection Pressure: Apply Puromycin (Day 2-7) to eliminate non-transduced cells.

-

Screening Arm: Split cells into "Control" (Vehicle) and "Treatment" (Drug) arms. Culture for 14-21 days.

-

Deconvolution: Extract gDNA, PCR amplify the sgRNA variable region with barcode adapters, and sequence via Next-Generation Sequencing (NGS).

3. Visualization: Pooled Screen Workflow

Figure 1: The logic flow of a pooled CRISPR screen, emphasizing the critical split between control and treatment arms for differential abundance analysis.

Module B: Assay Statistics & Robustness

The Keyword: Z-Factor (Z')

Once a target is identified, an assay must be developed to screen compounds against it.[1][2] The Z-Factor is the industry standard for quantifying whether an assay is robust enough for High-Throughput Screening (HTS).[3][4] unlike Signal-to-Noise (S/N), Z-factor accounts for the variability (standard deviation) of both the positive and negative controls.

1. The Mathematical Foundation

- : Standard deviation of positive and negative controls.

- : Mean signal of positive and negative controls.

2. Data Interpretation Table

| Z-Factor Value | Classification | Actionable Insight |

| 1.0 | Ideal (Theoretical) | No variance; practically impossible. |

| 0.5 ≤ Z < 1.0 | Excellent | Proceed to Screening. Separation band is large. |

| 0.0 ≤ Z < 0.5 | Marginal | Optimization Required. High risk of false positives/negatives. |

| Z < 0 | Unacceptable | Stop. Screening is impossible; signal overlaps with noise. |

3. Visualization: Assay Validation Logic

Figure 2: Decision tree for assay validation. Iterative optimization loops are required until Z > 0.5.

Module C: Biophysical Hit Validation

The Keyword: Target Engagement & Residence Time

A "hit" from a primary screen is merely a statistical probability until biophysically confirmed. Surface Plasmon Resonance (SPR) is the gold standard for validating Target Engagement because it measures kinetics (

1. The Core Logic: Why Kinetics Matter?

Two drugs can have the same

-

Drug A: Fast On / Fast Off.

-

Drug B: Slow On / Slow Off.

-

Insight: Drug B is often superior for efficacy because it occupies the target receptor for longer, even after the free drug is cleared from circulation.

2. Step-by-Step Protocol: Single-Cycle Kinetics (SPR)

Objective: Determine binding constants without regenerating the surface between injections (preserving protein activity).

-

Immobilization:

-

Activate Sensor Chip (e.g., CM5) with EDC/NHS.

-

Inject Ligand (Target Protein) in Acetate buffer (pH 4.5-5.5) to reach target Rmax (theoretical max response).

-

Block remaining esters with Ethanolamine.

-

-

Conditioning: Run buffer cycles to stabilize the baseline.

-

Kinetic Titration:

-

Prepare 5 concentrations of the Analyte (Drug), e.g., 3nM, 10nM, 30nM, 90nM, 270nM.

-

Sequential Injection: Inject the lowest concentration, do not regenerate, immediately inject the next higher concentration.

-

Repeat until highest concentration is injected.

-

-

Dissociation: Allow buffer flow for 10-20 minutes to observe the dissociation rate (

). -

Fitting: Fit data to a 1:1 Langmuir binding model.

3. Visualization: SPR Sensorgram Components

Figure 3: The phases of an SPR binding cycle. The shape of the Association and Dissociation curves defines the kinetic profile.

References

-

CRISPR Screening Protocols

-

Assay Validation (Z-Factor)

-

Biophysical Validation (SPR)

-

Target Engagement

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Z-factor - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Application of CRISPR/Cas9 Pooled Screening for a Non-immediate Readout Model | Springer Nature Experiments [experiments.springernature.com]

- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 7. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. portlandpress.com [portlandpress.com]

- 10. selvita.com [selvita.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Technical Whitepaper: Optimizing Rapamycin (Sirolimus) Integration in Translational Research

Executive Summary

This technical guide addresses the methodological integration of Rapamycin (Sirolimus) , a macrocyclic lactone and potent mTOR inhibitor.[1] While Rapamycin is a gold-standard compound in aging, oncology, and immunology research, its utility is frequently compromised by poor physicochemical handling, leading to precipitation, bioavailability variability, and misinterpretation of toxicity data. This document synthesizes field-proven protocols for solubility, in vivo vehicle formulation, and mechanistic validation to ensure reproducible experimental outcomes.

Part 1: Physicochemical Handling & Reconstitution

Rapamycin is a hydrophobic macrolide with negligible aqueous solubility. A common failure mode in research is the "silent precipitation" phenomenon, where the compound crashes out of solution upon contact with aqueous media, reducing the effective concentration to near zero while creating micro-crystals that cause physical cellular toxicity.

Solubility Profile & Storage Standards

| Solvent | Solubility Limit (approx.)[1][2][3][4][5] | Storage Stability (-20°C) | Application Note |

| DMSO | ~200 mg/mL | High (Months) | Primary Stock. Hygroscopic; keep sealed. |

| Ethanol | ~50 mg/mL | Moderate (Weeks) | Alternative for DMSO-sensitive lines. Evaporates. |

| Water/PBS | < 2.6 µg/mL | Unstable | Do not store. Prepare immediately before use. |

Critical Protocol: The "Warm Media" Dilution Technique

-

The Problem: Adding cold, concentrated DMSO stock directly to cell culture media often causes immediate crystallization.

-

The Solution:

-

Warm the culture media to 37°C before adding Rapamycin.

-

Vortex the DMSO stock to ensure homogeneity.

-

Perform an intermediate dilution (e.g., 10x) in media if the final concentration is high (>10 µM), or add the stock dropwise to the bulk media while swirling.

-

Part 2: In Vivo Administration Strategies

Oral bioavailability of Rapamycin is variable due to P-glycoprotein efflux and CYP3A4 metabolism. For consistent rodent dosing, Intraperitoneal (IP) injection is the standard, but it requires a precise vehicle to prevent abdominal irritation and precipitation.

The "5-40-5-50" Formulation Protocol

This is the field-standard vehicle for IP injection (1.5 – 6.0 mg/kg), balancing solubility with biocompatibility.

Reagents:

-

Rapamycin Stock (in 100% DMSO or Ethanol)

-

PEG-400 (Polyethylene Glycol 400)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Water

Step-by-Step Formulation Workflow Note: Order of addition is critical. Adding water too early will ruin the batch.

Figure 1: Step-wise solubilization workflow to prevent hydrophobic crashing. The co-solvents (PEG/Tween) must shield the compound before the aqueous phase is introduced.

Part 3: Mechanistic Validation (The "Readout")

Simply treating cells is insufficient; you must prove target engagement. Rapamycin forms a gain-of-function complex with FKBP12 , which then binds and inhibits mTORC1 . It does not directly inhibit the catalytic site (unlike ATP-competitive inhibitors like Torin1), making its inhibition profile unique.

Key Biomarkers for Western Blotting

| Target | Phosphorylation Site | Expected Change | Mechanistic Insight |

| S6K1 | Thr389 | Decrease (↓↓) | Direct mTORC1 readout. Most sensitive marker. |

| 4E-BP1 | Thr37/46 | Decrease (↓) | mTORC1 readout. Often resistant to Rapamycin in some lines. |

| Akt | Ser473 | Increase (↑) | Feedback Loop: Inhibition of S6K relieves feedback on IRS-1, activating Akt. |

Experimental Logic: If you observe decreased S6K phosphorylation but increased Akt phosphorylation, the drug is working correctly (mTORC1 inhibition leading to feedback activation). This is often mistaken for drug failure or off-target effects, but it is a canonical feature of Rapamycin biology.

Figure 2: The mTORC1 Signaling Cascade. Note the allosteric inhibition mode and the S6K-IRS1 feedback loop that complicates oncology applications.

References

-

Sigma-Aldrich. (n.d.). Rapamycin Product Information & Solubility Data. Merck KGaA. Link

-

Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link between nutrients and growth. PNAS. Link

-

TargetMol. (2024). Rapamycin Preparation and In Vivo Formulation Guide. Link

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. Journal of Cell Science. Link

-

BenchChem. (2025).[1] Sirolimus Solubility in DMSO and Other Solvents. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Pharmacometrics and delivery of novel nanoformulated PEG-b-poly(ε-caprolactone) micelles of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

[1]

Executive Summary

In the context of this technical guide, Rapamycin (Sirolimus) serves as the primary case study for "This Compound." As a macrocyclic lactone with extreme hydrophobicity (

The protocols and insights below are designed to transition experimental workflows from "standard practice" to "optimized precision," ensuring that the biological data generated reflects true pharmacological activity rather than artifacts of handling.

Part 1: Physicochemical Challenges & Solubility Optimization[1]

The most frequent cause of experimental failure with Rapamycin is not biological inactivity, but rather micro-precipitation upon introduction to aqueous media.[1] Rapamycin is soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water (

The "Salting Out" Phenomenon

When a concentrated DMSO stock of Rapamycin is added directly to a large volume of cell culture media, the rapid change in polarity creates local supersaturation.[1] This triggers nucleation, causing the compound to crash out of solution as invisible micro-crystals.[1] These crystals are not bioavailable, leading to false negatives (lack of potency).[1]

Data Table 1: Solubility Profile & Limits

| Solvent | Solubility Limit | Stability (at -20°C) | Notes |

| DMSO | ~200 mg/mL | > 1 year | Preferred for stock solutions.[1][4] Hygroscopic; keep desiccated.[1][5] |

| Ethanol | ~50 mg/mL | > 1 year | High volatility makes concentration maintenance difficult over time.[1] |

| Water/PBS | < 0.002 mg/mL | < 24 hours | Do not store.[1] Hydrolysis occurs rapidly.[1] |

| Culture Media | Varies | Immediate Use | Protein binding (e.g., BSA/FBS) aids solubility but alters free drug concentration.[1] |

Protocol 1: The "Step-Down" Dilution Method

To prevent shock-precipitation during in vitro dosing.

-

Prepare Master Stock: Dissolve Rapamycin in anhydrous DMSO to 10 mM. Aliquot into single-use glass or high-grade polypropylene vials. Store at -20°C.

-

Intermediate Dilution (The Critical Step):

-

Do not pipette 1 µL of 10 mM stock directly into 10 mL of media.[1]

-

Instead, dilute the 10 mM stock 1:100 in pure media (or PBS) in a microcentrifuge tube to create a 100 µM 10x working solution .

-

Technique: Add the DMSO stock dropwise to the media while vortexing gently. This prevents high local concentrations.[1]

-

-

Final Dosing: Add the intermediate working solution to your cell culture plates to achieve the final concentration (e.g., 10-100 nM).

-

Validation: Inspect the intermediate solution under a microscope. If crystals are visible, the data will be compromised.[1]

Part 2: Handling & Storage (The Hidden Variables)

Challenge: Adsorption to Plasticware

Rapamycin is highly lipophilic. At nanomolar concentrations (e.g., 1-10 nM), a significant percentage of the compound can adsorb to the walls of standard polystyrene or polypropylene tubes, effectively reducing the actual concentration delivered to cells.[1]

-

Process Improvement:

Challenge: Stability & Degradation

Rapamycin contains a triene system susceptible to oxidation and isomerization (secorapamycin).[1]

-

Light: Protect all stocks and working solutions from light.[1] Wrap tubes in foil.

-

Temperature: Avoid repeated freeze-thaw cycles. Aliquot stocks (e.g., 20 µL) so that a vial is thawed only once.

Part 3: Biological Validation & Mechanism

To confirm that "This Compound" is working, one must validate the specific signaling node it targets.[1] Rapamycin acts via a Gain-of-Function inhibition mechanism: it binds FKBP12 , and this complex then binds the FRB domain of mTOR.[1][6]

The Signaling Pathway

Rapamycin acutely inhibits mTORC1 (regulating translation/autophagy) but does not directly inhibit mTORC2 (regulating Akt/cytoskeleton) in most contexts.[1] However, chronic exposure can destabilize mTORC2.[1]

Visualization: mTOR Signaling Cascade

The following diagram illustrates the precise intervention point of the Rapamycin-FKBP12 complex.

Caption: Rapamycin binds FKBP12 to form a gain-of-function complex that allosterically inhibits mTORC1, blocking downstream phosphorylation of S6K and 4E-BP1.[1][6]

Part 4: Troubleshooting Matrix

Use this matrix when experimental results deviate from expectations.

| Symptom | Probable Cause | Corrective Action |

| No inhibition of p-S6K | Degradation or Precipitation | Check stock age.[1] Use "Step-Down" dilution.[1] Ensure serum concentration is consistent (FBS binds Rapamycin).[1] |

| High toxicity in controls | DMSO Toxicity | Ensure final DMSO concentration is < 0.1%.[1] Include a "Vehicle Only" control. |

| Inconsistent IC50 | Plastic Adsorption | Switch to glass vials for stocks and Low-Bind tubes for dilutions.[1] |

| Inhibition of p-Akt (S473) | Chronic Exposure | Rapamycin typically inhibits mTORC1.[1] If p-Akt drops, you may be observing chronic feedback loop disruption (mTORC2 destabilization) after >24h.[1] |

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Executive Summary

In the realm of precision oncology, the transition of KRAS from an "undruggable" target to a clinical reality represents a paradigm shift in drug discovery.[1] However, the validation of covalent inhibitors requires a rigorous, multi-dimensional framework that goes beyond simple IC50 generation.

This technical guide outlines a robust validation architecture for Sotorasib (AMG 510) , using it as the primary case study to demonstrate how to benchmark a Lead Compound against a Standard of Care (SoC) like Adagrasib (MRTX849) . This framework prioritizes orthogonal validation, ensuring that observed phenotypic effects are causally linked to specific target engagement and pathway modulation.

Part 1: Orthogonal Validation of Target Engagement

Core Directive: Do not rely on phenotypic viability assays (e.g., CellTiter-Glo) as proof of target engagement. Toxicity can mimic potency. You must prove physical binding in the intracellular environment.

The "Self-Validating" System: Live-Cell NanoBRET™

Biochemical assays (e.g., SPR) fail to account for cell membrane permeability and intracellular ATP competition. To validate Sotorasib, we utilize a Bioluminescence Resonance Energy Transfer (NanoBRET) assay, which measures target occupancy in live cells.

Mechanism of Action: Sotorasib covalently binds to the P-loop cysteine (Cys12) in the Switch II Pocket (SII-P) of KRAS, locking it in the inactive GDP-bound state.[2]

Experimental Logic:

-

Expression: Cells express a KRAS(G12C)-NanoLuc fusion protein.

-

Tracer: A cell-permeable fluorescent tracer binds reversibly to the SII-P.

-

Competition: Sotorasib acts as a competitive inhibitor. If it engages the target, it displaces the tracer, resulting in a loss of BRET signal.[3][4]

Figure 1: Target Engagement Logic Flow

Caption: Logic flow for NanoBRET target engagement. Loss of signal confirms intracellular binding.

Part 2: Comparative Selectivity & Potency Profiling

Core Directive: Benchmarking requires context. An inhibitor's value is defined by its selectivity window relative to the SoC.

Comparative Data: Sotorasib vs. Adagrasib

Both compounds target the same cysteine residue but exhibit distinct pharmacokinetic profiles.[5] The table below synthesizes key preclinical benchmarks required for a comparative whitepaper.

| Metric | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Validation Significance |

| Binding Mode | Covalent (Cys12) | Covalent (Cys12) | Irreversible inhibition requires washout studies to determine duration of effect. |

| Cellular IC50 (NCI-H358) | ~48 nM | ~45 nM | Potency is comparable; differentiation lies in PK properties. |

| Selectivity (vs. WT KRAS) | >100-fold | >100-fold | Critical to avoid toxicity in non-mutant tissues. |

| Half-life (t1/2) | ~5.5 hours | ~23 hours | Adagrasib's longer half-life suggests higher sustained target coverage. |

| CNS Penetration | Low/Moderate | High | Critical differentiator for treating brain metastases. |

Expert Insight: When benchmarking, do not just compare IC50s. Compare the residence time . Because these are covalent inhibitors, the duration of signaling suppression (p-ERK inhibition) after compound washout is a more predictive metric of clinical efficacy than simple equilibrium binding affinity.

Part 3: Pathway Modulation & Functional Benchmarking

Core Directive: Prove causality. You must demonstrate that the compound collapses the specific downstream signaling node (p-ERK) associated with the target.

The Signaling Cascade

KRAS(G12C) drives proliferation via the MAPK pathway. Effective inhibition must result in the dephosphorylation of ERK1/2.

Figure 2: KRAS(G12C) Signaling & Inhibition Pathway

Caption: MAPK signaling cascade. Sotorasib blocks KRAS-RAF interaction, preventing ERK phosphorylation.

Protocol: Phospho-ERK Modulation Assay (Western Blot)

Objective: Quantify the suppression of p-ERK1/2 in NCI-H358 (KRAS G12C) cells.

-

Seeding: Plate NCI-H358 cells at

cells/well in 6-well plates. Allow 24h adhesion. -

Treatment: Treat with Sotorasib dose titration (0, 10, 100, 1000 nM) for 2 hours.

-

Control: Include a total ERK control to normalize loading.

-

SoC Control: Run Adagrasib (100 nM) in parallel.

-

-

Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). This is critical; omitting this step invalidates the assay. Lyse in RIPA buffer.

-

Blotting:

-

Primary Ab: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) [1:1000].

-

Secondary Ab: HRP-conjugated Goat anti-Rabbit.

-

-

Quantification: Normalize p-ERK signal to Total ERK signal (not just Beta-Actin) to account for protein degradation.

Interpretation: A valid "hit" must show >80% reduction in p-ERK at clinically relevant concentrations (<100 nM).

Part 4: Functional Dependency (CRISPR Anchoring)

Core Directive: Phenotypic Anchoring. Ensure the cell death is actually due to KRAS inhibition and not general toxicity.

To confirm that the observed cytotoxicity is on-target, use CRISPR-Cas9 to generate an isogenic control.

-

Experiment: Transduce KRAS(G12C) cell lines with sgRNA targeting KRAS.

-

Prediction: If the cells are KRAS-dependent, knockout should induce apoptosis similar to Sotorasib treatment.

-

Resistance Check: Treat KRAS-knockout cells with Sotorasib.

-

Result: If Sotorasib still kills the knockout cells, the drug has off-target toxicity .

-

Goal: Sotorasib should have no effect on cells where the target (KRAS G12C) is absent.

-

References

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2][6][7] Nature, 575, 217–223.[6][7][8][9] [7]

-

Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[10][11] Cancer Discovery, 10(1), 54–71.[10][11]

-

Promega Corporation. NanoBRET® TE Intracellular RAS Assay Protocol.

-

Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine, 383, 1207-1217.[9]

-

Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]

- 5. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acs.org [acs.org]

- 9. amgen.com [amgen.com]

- 10. researchgate.net [researchgate.net]

- 11. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Subject: Technical Guide: Targeted Protein Degradation and PROTAC Optimization To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, High-Content Screening Division

Introduction: The Paradigm Shift to Event-Driven Pharmacology

In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a fundamental shift from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (degradation). Unlike traditional small molecules that must maintain high occupancy at a binding site to block function, a PROTAC acts as a catalytic sub-stoichiometric turnover agent.

This guide provides a technical framework for designing, screening, and optimizing PROTACs, focusing on the critical role of ternary complex cooperativity and the mitigation of the "Hook Effect."

Mechanism of Action: The Ubiquitin-Proteasome System (UPS)[1]

The efficacy of a PROTAC relies on its ability to induce de novo protein-protein interactions (PPIs) between a Target Protein of Interest (POI) and an E3 Ubiquitin Ligase.

The Catalytic Cycle

-

Ternary Complex Formation: The PROTAC binds simultaneously to the POI and the E3 Ligase.[1]

-

Ubiquitination: The E3 ligase recruits an E2 conjugating enzyme to transfer ubiquitin (Ub) to surface lysines on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

-

Recycling: The PROTAC is released intact to initiate another cycle.

Visualization: The PROTAC Catalytic Pathway

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[2][3] Note the recycling step which allows sub-stoichiometric efficacy.

Critical Design Parameters: Cooperativity and the Hook Effect

Cooperativity ( )

A common misconception is that high affinity for the POI and E3 individually guarantees degradation. In reality, the stability of the Ternary Complex is the primary predictor of degradation efficiency (

Cooperativity (

- (Positive Cooperativity): The PROTAC stabilizes the PPI, creating a complex more stable than the sum of its parts (e.g., MZ1 degrading BRD4).

- (Negative Cooperativity): Steric clashes destabilize the complex.

The Hook Effect

At high PROTAC concentrations, the formation of binary complexes ([PROTAC:POI] and [PROTAC:E3]) outcompetes the formation of the productive ternary complex.[4][5] This results in a bell-shaped dose-response curve.[6]

Visualization: The Hook Effect Logic

Figure 2: The Hook Effect mechanism. Excess PROTAC saturates binding sites, preventing the "bridging" required for ubiquitination.

Experimental Protocols

To validate PROTACs, one must establish orthogonality between biophysical binding and cellular degradation.[3]

Protocol A: Biochemical Ternary Complex Assembly (AlphaLISA)

Objective: Determine if the PROTAC facilitates the physical proximity of POI and E3.

-

Reagents:

-

Biotinylated POI.

-

His-tagged E3 Ligase (e.g., Cereblon or VHL).

-

AlphaLISA Acceptor beads (Anti-His) and Donor beads (Streptavidin).

-

-

Workflow:

-

Step 1: Prepare a 12-point serial dilution of the PROTAC in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

-

Step 2: Add 5 nM Biotin-POI and 5 nM His-E3 to the plate. Incubate for 30 mins at RT.

-

Step 3: Add PROTAC dilutions.[7] Incubate for 60 mins.

-

Step 4: Add Acceptor and Donor beads (final conc. 20 µg/mL). Incubate for 60 mins in the dark.

-

Step 5: Read on a plate reader (Excitation 680nm, Emission 615nm).

-

-

Data Analysis: Plot signal vs. log[PROTAC]. Look for the bell-shaped curve.[5][6][8] The peak amplitude correlates with ternary complex stability.

Protocol B: Kinetic Cellular Degradation (HiBiT)

Objective: Quantify degradation rate and depth (

-

System: CRISPR-Cas9 knock-in of the 11-amino acid HiBiT tag to the endogenous POI locus.

-

Workflow:

-

Step 1: Seed HiBiT-POI cells in white 96-well plates (10,000 cells/well). Allow adhesion overnight.[6]

-

Step 2: Treat cells with PROTAC dose-response series.[6]

-

Step 3: Add Nano-Glo® HiBiT Lytic Detection Reagent (contains LgBiT and substrate).

-

Step 4: Incubate for 10-20 minutes to allow LgBiT to bind HiBiT and reconstitute luciferase.

-

Step 5: Measure luminescence.[7]

-

-

Validation: Use a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (MLN4924) as a negative control to prove the mechanism is UPS-dependent.

References

-

Bondeson, D. P., et al. (2015).[9] Catalytic in vivo protein knockdown by small-molecule PROTACs.[9] Nature Chemical Biology, 11(8), 611–617. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Link

-

Promega Corporation. (n.d.). HiBiT Protein Tagging System.[10][11][12] Link

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. Link

Final Output: Long-tail Keywords for PROTAC Development

| Category | Long-tail Keyword |

| Assay Development | HiBiT lytic detection protocol for endogenous targets |

| Assay Development | AlphaLISA ternary complex hook effect optimization |

| Assay Development | NanoBRET tracer kinetic interaction analysis |

| Chemistry & Design | Linker length optimization for positive cooperativity |

| Chemistry & Design | Rigid piperazine linkers for PROTAC specificity |

| Chemistry & Design | E3 ligase ligand selection for tissue-specific degradation |

| Mechanism of Action | Differentiating catalytic turnover from stoichiometric binding |

| Mechanism of Action | Mitigating PROTAC hook effect in high concentration dosing |

| Mechanism of Action | Ubiquitin-proteasome system dependency validation using MG132 |

| Screening | High-content imaging for fluorescent protein degradation kinetics |

| Screening | Surface Plasmon Resonance (SPR) for ternary complex kd measurement |

| Pharmacokinetics | PK/PD modeling of event-driven pharmacology vs occupancy |

Sources

- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. promega.com [promega.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Degradation [worldwide.promega.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bmglabtech.com [bmglabtech.com]

Technical Guide: Macrozamin Toxic Properties and Bioanalytical Characterization

[1]

Executive Technical Summary[1][2]

Macrozamin (methylazoxymethanol-β-primeveroside) is a potent phytotoxin found in the Macrozamia and Cycas genera.[1][2] Unlike direct toxins, Macrozamin acts as a "Trojan Horse" pro-toxin. It is chemically stable and relatively inert until hydrolyzed by β-glycosidases (gut microbiota or tissue-specific enzymes) to release the aglycone methylazoxymethanol (MAM) .[1][2]

MAM is an unstable alkylating agent that decomposes into the methyldiazonium ion, capable of methylating DNA at the

Part 1: Molecular Architecture & Stability[1]

Understanding the physicochemical properties of Macrozamin is prerequisite to accurate experimental design.

Chemical Identity[1][2][3][4]

-

IUPAC Name: (Z)-1-[6-O-(β-D-Xylopyranosyl)-β-D-glucopyranosyloxy]-azoxymethane[1][2]

-

Formula:

-

Structure: An azoxy group linked to a primeverose sugar moiety (glucose + xylose).[2]

Stability Profile (Critical for Handling)

| Parameter | Characteristic | Experimental Implication |

| pH Stability | Stable at neutral/acidic pH; labile in strong base.[1][2] | Maintain extraction solvents at pH 4.0–6.0. Avoid alkaline lysis. |

| Thermal Stability | Decomposes >100°C. | Use vacuum concentration (SpeedVac) at <40°C. Do not boil.[2] |

| Enzymatic Sensitivity | High affinity for β-glucosidase / β-primeverosidase.[1][2] | CRITICAL: All plant tissue processing must occur at 4°C or with enzyme inhibitors to prevent conversion to MAM. |

| Solubility | Highly polar (water/methanol soluble).[2] | Incompatible with non-polar solvents (hexane/chloroform) during initial extraction.[2] |

Part 2: Bioactivation & Mechanism of Action

Macrozamin's toxicity is strictly metabolic. The glycosidic bond prevents the azoxy group from decomposing spontaneously. Toxicity requires a two-step activation: Enzymatic Hydrolysis followed by Spontaneous Decomposition .[1][2]

The "Trojan Horse" Pathway

-

Ingestion: Macrozamin enters the digestive tract intact.

-

Hydrolysis: Intestinal flora (or hepatic enzymes) cleave the primeverose sugar.

-

Activation: The released MAM is unstable (

minutes at physiological pH). -

Alkylation: MAM breaks down into formaldehyde and the methyldiazonium ion (

). -

Lesion: The ion transfers a methyl group to DNA, forming

-methylguanine (

Visualization of Signaling & Toxicity

The following diagram illustrates the cascade from plant ingestion to neurotoxic/carcinogenic outcomes.

Figure 1: The metabolic activation pathway of Macrozamin. Note that the glycoside itself is non-toxic until hydrolyzed.

Part 3: Analytical Methodologies

Quantifying Macrozamin requires preventing its degradation into MAM during the extraction process. The following protocol is self-validating by using a spike-recovery control.

Extraction Protocol (Cold-Methanol Method)

Objective: Extract Macrozamin while inhibiting

-

Lyophilization: Freeze-dry plant material immediately upon collection to stop enzymatic activity.[1][2] Grind to a fine powder (20 mesh).

-

Solvent Preparation: Prepare 70% Methanol / 30% Water (v/v) acidified with 0.1% Formic Acid.[2] Chill to -20°C.

-

Why Acid? Stabilizes the glycoside.

-

Why Cold? Kinetic inhibition of residual enzymes.

-

-

Extraction: Add 10 mL solvent per 100 mg tissue. Vortex (1 min) and sonicate (15 min) in an ice bath.

-

Clarification: Centrifuge at 12,000

g for 10 min at 4°C. -

Cleanup (SPE): Pass supernatant through a C18 Solid Phase Extraction (SPE) cartridge (pre-conditioned) to remove lipids/chlorophyll.[2] Macrozamin elutes in the polar fraction.

LC-MS/MS Quantification

Due to Macrozamin's polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention compared to Reverse Phase (C18).[1][2]

-

Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.[1][2]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[2]

-

Mobile Phase B: Acetonitrile.[3]

-

Ionization: ESI Positive Mode (

or

MRM Transitions (Targeted):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|

| Macrozamin | 385.1 (

Analytical Workflow Diagram

Figure 2: Step-by-step isolation and quantification workflow designed to preserve glycoside integrity.

Part 4: Toxicological Profile & Pathophysiology[1][2]

Neurotoxicity (ALS-PDC Link)

While BMAA (beta-methylamino-L-alanine) is often cited, Macrozamin/MAM acts as a critical co-factor or primary driver in Western Pacific ALS-PDC (Guam Dementia).[1][2]

-

Mechanism: MAM crosses the blood-brain barrier (BBB) causing DNA damage.[1][2] In neurons (which have low DNA repair capacity), this leads to transcriptional mutagenesis.[2]

-

Tauopathy: Chronic exposure results in the accumulation of hyperphosphorylated tau protein, a hallmark of ALS-PDC [1].

Hepatotoxicity & Carcinogenicity[1][2]

Part 5: Risk Mitigation & Handling[1][2]

WARNING: Macrozamin and its derivatives are genotoxic carcinogens.

-

Engineering Controls: All weighing and solubilization must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

-

Deactivation: Contaminated surfaces should be treated with 10% bleach (sodium hypochlorite) followed by 1M NaOH to ensure rapid hydrolysis and degradation of the azoxy group.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

-

Kisby, G. E., & Spencer, P. S. (2011). Is neurodegenerative disease a long-latency response to early-life genotoxin exposure? Biomedical Research International. Link

-

Rosenberg, D. W., et al. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196.[2] Link

-

Nair, J. J., & van Staden, J. (2012).[4] Isolation and quantification of the toxic methylazoxymethanol glycoside macrozamin in selected South African cycad species. South African Journal of Botany. Link

-

PubChem. (n.d.).[2] Macrozamin Compound Summary. National Library of Medicine. Link

Sources

- 1. CAS 6327-93-1: Macrozamin | CymitQuimica [cymitquimica.com]

- 2. Cycasin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Isolation and quantification of the toxic methylazoxymethanol glycoside macrozamin in selected South African cycad species / South African Journal of Botany, 2012 [sci-hub.sg]

Mechanistic & Pathological Evaluation of Macrozamin-Induced Carcinogenesis in Rodent Models

Executive Summary

Macrozamin, a naturally occurring azoxyglycoside found in cycads (e.g., Macrozamia, Encephalartos), serves as a potent tool for modeling chemical carcinogenesis in rodents. Unlike direct-acting carcinogens, macrozamin is a pro-carcinogen requiring metabolic hydrolysis to release its aglycone, methylazoxymethanol (MAM). This guide provides a technical deep-dive into the application of macrozamin in rodent bioassays, focusing on its alkylating mechanism, organ-specific pathology (hepatocellular, renal, and intestinal), and the rigorous protocols required for reproducible experimental outcomes.

Chemical Architecture & Mechanism of Action[1]

The Pro-Carcinogen Activation Pathway

Macrozamin (methylazoxymethanol-β-primeveroside) is biologically inert until hydrolyzed. Its carcinogenicity is dictated by the release of MAM, a highly unstable entity.

-

Hydrolysis: In adult rodents, macrozamin is hydrolyzed by bacterial

-glucosidases in the lower intestine. This dependence on gut flora means that germ-free rats are largely refractory to oral macrozamin toxicity unless the enzyme is introduced. -

Decomposition: Once released, MAM spontaneously decomposes to yield formaldehyde and a methyldiazonium ion.

-

DNA Alkylation: The methyldiazonium ion is a potent methylating agent.[1][2] It attacks DNA, primarily at the N7 and O6 positions of guanine. The formation of O6-methylguanine (O6-MeG) is the critical lesion; if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), it leads to G:C

A:T transition mutations during replication, activating oncogenes such as K-ras.

Mechanistic Visualization

The following diagram details the metabolic cascade from ingestion to oncogenesis.

Figure 1: Metabolic activation pathway of Macrozamin leading to DNA alkylation and tumorigenesis.

Rodent Models and Pathogenesis[5][6][8][10]

Species-Specific Sensitivity

While both rats and mice are susceptible, the rat (Rattus norvegicus) is the preferred model for macrozamin studies due to its high sensitivity to renal and hepatic carcinogenesis.

-

Rats: Exhibit a high incidence of hepatocellular carcinoma and renal mesenchymal tumors (nephroblastomas). The latency period is dose-dependent, typically ranging from 6 to 12 months.

-

Mice: Generally require higher dosages. The tumor spectrum often includes pulmonary adenomas and hepatomas. Strain differences (e.g., C57BL/6 vs. BALB/c) significantly influence tumor yield.[3]

Target Organ Pathology

Macrozamin's effects are systemic but show organotropism based on the route of administration and age.

| Target Organ | Pathology Type | Key Histological Features |

| Liver | Hepatocellular Carcinoma | Loss of lobular architecture, cellular atypia, peliosis hepatis (blood-filled cysts). |

| Kidney | Nephroblastoma (Wilms' tumor) | Mixed mesenchymal and epithelial elements, abortive glomeruli, rapid growth. |

| Colon | Adenocarcinoma | Polypoid masses, crypt distortion, mucin depletion (similar to AOM models). |

| Duodenum | Adenocarcinoma | Often observed in rats fed crude cycad meal containing macrozamin. |

Quantitative Incidence Data (Representative)

The following table summarizes typical tumor yields in Osborn-Mendel rats exposed to cycad azoxyglycosides (Macrozamin/Cycasin).

| Dosage Regimen | Duration | Liver Tumor Incidence | Kidney Tumor Incidence | Latency (Mean) |

| 2% Cycad Meal (Diet) | 6-9 Months | >80% | 30-40% | 250 Days |

| 250 mg/kg (Single Oral) | Lifetime Obs. | 40% | 55% | 380 Days |

| 2.5 mg/kg/day (Chronic) | 12 Months | 60% | 15% | 300 Days |

Data derived from Laqueur et al. and subsequent mechanistic studies validating MAM-induced oncogenesis.

Experimental Protocols

Safety & Handling (Critical)

Macrozamin and its metabolites are potent carcinogens .

-

Containment: All weighing and solution preparation must occur in a Class II Biosafety Cabinet.

-

Deactivation: Spills should be neutralized with 1N NaOH or strong alkaline solution to degrade the azoxy bond, followed by thorough washing.

Protocol: Chronic Oral Bioassay in Rats

This protocol is designed to induce hepatocellular and renal tumors in Sprague-Dawley or F344 rats.

Reagents:

-

Purified Macrozamin (or standardized Cycad flour).

-

Vehicle: Distilled water or 0.9% Saline.

Workflow:

-

Acclimatization: House rats (6-8 weeks old) for 7 days. Ensure standard diet to normalize gut flora (critical for hydrolysis).

-

Dose Formulation: Dissolve Macrozamin to achieve a concentration delivering 25 mg/kg body weight.

-

Administration:

-

Method: Oral Gavage using a stainless steel feeding needle (16-18G).

-

Frequency: Once weekly for 12 weeks.

-

Rationale: Intermittent dosing reduces acute hepatotoxicity while allowing sufficient alkylation events to accumulate.

-

-

Monitoring: Weigh animals weekly. Palpate abdomen for renal masses starting at week 20.

-

Termination: Euthanize at 12 months or upon signs of distress (weight loss >20%, palpable mass >2cm).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for a chronic macrozamin carcinogenicity bioassay.

Translational Implications

The macrozamin/MAM model is not merely a toxicological curiosity; it is a bridge to understanding environmental carcinogenesis.

-

Colon Cancer Model: The mechanism mirrors human colorectal cancer pathogenesis (K-ras activation), making it a valuable tool for testing chemopreventive agents.

-

Neurodegeneration: While this guide focuses on cancer, it is noteworthy that MAM is also used to model neurodevelopmental disorders (e.g., schizophrenia-like phenotypes) when administered to pregnant dams (targeting the fetal brain), highlighting the compound's pleiotropic effects based on developmental timing.

References

-

Laqueur, G. L. (1964). Carcinogenic Effects of Cycad Meal and Cycasin, Methylazoxymethanol Glycoside, in Rats and Effects of Cycasin in Germfree Rats. Federation Proceedings, 23, 1386-1388.[4] Link

-

Kisby, G. E., & Spencer, P. S. (2011). Is neurodegenerative disease triggered by environmental DNA damage? Expert Review of Neurotherapeutics, 11(11), 1561–1563. Link

-

Wogan, G. N., et al. (2004). Environmental therapeutics: Molecular mechanisms of toxicity and carcinogenicity. Nature Reviews Cancer, 4, 609-619. (Contextualizing Alkylating Agents). Link

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196. Link

-

Nair, J. J., & Van Staden, J. (2012). Isolation and quantification of the toxic methylazoxymethanol glycoside macrozamin in selected South African cycad species. South African Journal of Botany, 82, 108-112.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemically induced carcinogenesis in rodent models of aging: assessing organismal resilience to genotoxic stressors in geroscience research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARCINOGENIC EFFECTS OF CYCAD MEAL AND CYCASIN, METHYLAZOXYMETHANOL GLYCOSIDE, IN RATS AND EFFECTS OF CYCASIN IN GERMFREE RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: In Vitro Assessment of Macrozamin Mutagenicity

Content Type: Technical Whitepaper / Methodological Guide Subject: Genetic Toxicology / Azoxyglycoside Activation

Executive Summary

Macrozamin (methylazoxymethanol-

This guide outlines the mechanistic basis of Macrozamin mutagenicity and provides a validated, modified in vitro protocol utilizing a Pre-Incubation Activation System (utilizing Glycosidase or Fecalase) to ensure accurate hazard identification.

Part 1: Chemical Identity & Bioactivation Mechanism

To accurately test Macrozamin, one must understand that the parent compound is biologically inert regarding DNA interaction. The mutagenic potential lies entirely in the aglycone.

The Azoxyglycoside Pathway

Macrozamin consists of the aglycone MAM linked to a primeverose (xylose-glucose) sugar unit. The genotoxic pathway follows a strict three-step cascade:

-

Enzymatic Hydrolysis: The glycosidic bond is cleaved by gut bacterial enzymes (or specific in vitro additives), releasing free MAM.

-

Spontaneous Decomposition: MAM is chemically unstable at physiological pH. It spontaneously loses formaldehyde to form the highly reactive methyldiazonium ion .

-

DNA Alkylation: The methyldiazonium ion acts as a "carbonium ion" equivalent, methylating DNA bases, predominantly at the

and

Mechanistic Visualization

The following diagram illustrates the critical dependence on enzymatic cleavage, distinguishing the stable precursor (Macrozamin) from the reactive ultimate mutagen.

Caption: Figure 1. The obligate bioactivation pathway of Macrozamin. Note that standard Liver S9 lacks the enzyme highlighted in yellow.

Part 2: The In Vitro Conundrum (S9 vs. Glycosidase)

Why Standard Protocols Fail

In standard OECD 471 protocols, metabolic activation is achieved using Aroclor- or Phenobarbital-induced Rat Liver S9. While S9 is rich in Cytochrome P450s (Phase I metabolism), it is deficient in hydrolytic glycosidases .

-

In Vivo Reality: When ingested, Macrozamin is hydrolyzed by the anaerobic microflora of the cecum and colon.

-

In Vitro Gap: Adding standard S9 to Macrozamin in an Ames test results in no MAM release. The bacteria survive, and no revertants are scored, leading to a dangerous False Negative .

The Solution: The Pre-Incubation Modification

To replicate the in vivo environment, the test system must be supplemented with an exogenous source of glycosidase activity.

-

Option A (Standardized): Purified

-Glucosidase (e.g., from Almonds/Emulsin). Note: Macrozamin is a primeveroside, but high-activity -

Option B (Physiological): Rat Cecalase (Fecalase). A cell-free extract prepared from the cecal contents of untreated rats. This contains the exact mix of bacterial enzymes found in the gut.

Part 3: Recommended Experimental Protocols

The following protocol is a "Self-Validating System" designed to detect glycoside-dependent mutagens.

Protocol: Modified Ames Test (Pre-Incubation Method)

Objective: Detect base-pair substitutions in S. typhimurium (Strain TA100 or HisG46) induced by Macrozamin metabolites.

Reagents & Preparation

-

Test Article: Macrozamin (dissolved in water or DMSO).

-

Activation Mix (The Variable):

-

System A (Control): Phosphate Buffer (PBS).

-

System B (Standard S9): 10% Rat Liver S9 mix.

-

System C (Test System):

-Glucosidase solution (100 units/mL in pH 6.0 buffer) OR Fecalase S9.

-

-

Tester Strain: S. typhimurium TA100 (highly sensitive to MAM-induced alkylation).

Workflow Steps

-

Mixture: In sterile tubes, combine:

-

0.1 mL Test Article (Macrozamin at 5 dose levels).

-

0.5 mL Activation Mix (System C for the active arm).

-

0.1 mL Bacterial culture (

cells/mL).

-

-

Pre-Incubation (CRITICAL): Incubate the mixture at 37°C for 90 minutes with gentle shaking.

-

Reasoning: This allows the enzyme time to cleave the sugar moiety and release MAM before the agar overlay solidifies, ensuring the bacteria are exposed to the short-lived aglycone.

-

-

Plating: Add 2.0 mL molten top agar (with trace histidine/biotin). Vortex and pour onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48 hours.

-

Scoring: Count His+ revertant colonies.

Workflow Visualization

Caption: Figure 2. Modified Ames workflow emphasizing the pre-incubation step required for glycoside hydrolysis.

Part 4: Data Interpretation & Validation

To ensure trustworthiness, the assay must include specific controls.

Expected Results Table

The following table summarizes the expected revertant counts for a valid Macrozamin assay.

| Treatment Condition | Activation System | Expected Result | Interpretation |

| Negative Control | Buffer / S9 / Fecalase | Low (Spontaneous) | Baseline background. |

| Positive Control 1 | None (Buffer) | High Positive | MAM-Acetate. Validates that bacteria are sensitive to the alkylating agent (MAM) directly. |

| Test Article | Standard Liver S9 | Negative | Confirms Liver S9 cannot activate Macrozamin (lack of glycosidase). |

| Test Article | Positive | Valid Positive. Confirms Macrozamin is mutagenic after hydrolysis. |

Risk Assessment Implications

If Macrozamin is positive only in the presence of glycosidases:

-

Hazard Identification: It is a pro-mutagen.

-

Risk Characterization: The risk is relevant to organisms with a microbiome capable of hydrolysis (e.g., humans via oral route).

-

Route Specificity: Intraperitoneal or intravenous administration of Macrozamin in germ-free animals would likely show reduced toxicity compared to oral administration in conventional animals.

References

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1976).[1] Volume 10: Some Naturally Occurring Substances (Cycasin and Macrozamin). International Agency for Research on Cancer.[1][2][3][4][5]

-

Matsushima, T., et al. (1979). Factors modulating mutagenicity in microbial tests. In: Short-term Tests for Chemical Carcinogens. Springer.

-

[Link]

-

-

Smith, D. W. E. (1966). Mutagenicity of cycasin aglycone (methylazoxymethanol), a naturally occurring carcinogen.[6][8] Science, 152(3726), 1273-1274.

-

[Link]

-

-

PubChem Compound Summary. (2024). Macrozamin.[5][9] National Library of Medicine.

-

[Link]

-

Sources

- 1. Cycasin (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]

- 2. Cycasin | C8H16N2O7 | CID 5459896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycasin (IARC Summary & Evaluation, Volume 10, 1976) [inchem.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Mutagenicity of methylazoxymethanol acetate in the presence of alcohol dehydrogenase, aldehyde dehydrogenase, and rat liver microsomes in Salmonella typhimurium His G46 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mutagenicity of the naturally occurring carcinogen cycasin and synthetic methylazoxymethanol conjugates in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Neurotoxic Effects of Macrozamin on Developing Brains

Executive Summary

Macrozamin is a naturally occurring azoxyglycoside found in cycads (Macrozamia spp., Encephalartos spp.) that acts as a potent pro-neurotoxin. While biologically inert in its glycosidic form, it undergoes enzymatic hydrolysis—typically by gut bacterial